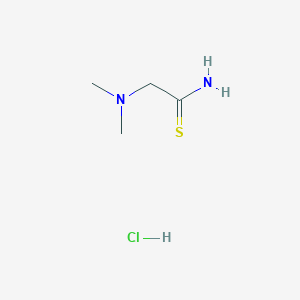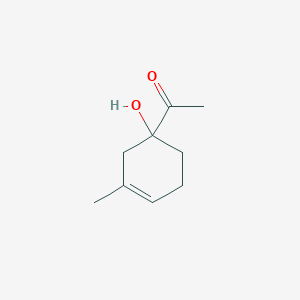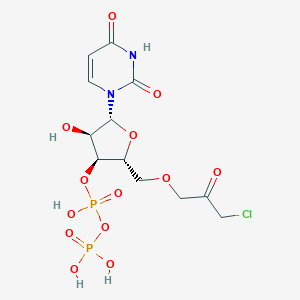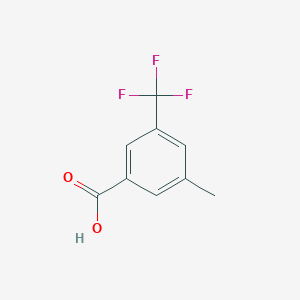
Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl L-tartrate cyclic sulfate is an organic compound with the molecular formula C6H8O8S. It is a cyclic sulfate ester derived from L-tartaric acid. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl L-tartrate cyclic sulfate can be synthesized through the reaction of dimethyl L-tartrate with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the cyclic sulfate ester. The process involves the following steps:
Reaction with Sulfur Trioxide: Dimethyl L-tartrate is reacted with sulfur trioxide in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition.
Reaction with Chlorosulfonic Acid: Alternatively, dimethyl L-tartrate can be reacted with chlorosulfonic acid in the presence of a base such as pyridine. This method also requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of dimethyl L-tartrate cyclic sulfate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Dimethyl L-tartrate cyclic sulfate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyclic sulfate group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: The compound can be hydrolyzed to yield dimethyl L-tartrate and sulfuric acid.
Reduction: Reduction of the cyclic sulfate can produce the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Hydrolysis is performed using aqueous acids or bases at elevated temperatures.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted dimethyl L-tartrate derivatives.
Hydrolysis: Dimethyl L-tartrate and sulfuric acid.
Reduction: Dimethyl L-tartrate diol.
Scientific Research Applications
Dimethyl L-tartrate cyclic sulfate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of chiral intermediates and enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Dimethyl L-tartrate cyclic sulfate is employed in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of dimethyl L-tartrate cyclic sulfate involves its reactivity as an electrophilic compound. The cyclic sulfate group is highly susceptible to nucleophilic attack, leading to the formation of various products. The compound can interact with nucleophiles such as amines, alcohols, and thiols, resulting in the substitution of the sulfate group. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparison with Similar Compounds
Dimethyl L-tartrate cyclic sulfate can be compared with other cyclic sulfate esters and tartrate derivatives:
Dimethyl D-tartrate cyclic sulfate: Similar in structure but derived from D-tartaric acid, leading to different stereochemistry.
Ethyl L-tartrate cyclic sulfate: An ethyl ester variant with slightly different reactivity and solubility properties.
Diethyl sulfate: A simpler sulfate ester used primarily as an alkylating agent.
Uniqueness
Dimethyl L-tartrate cyclic sulfate is unique due to its chiral nature and the presence of both ester and sulfate functional groups. This combination imparts distinct reactivity and makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
dimethyl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCWPMIVKWDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327765 |
Source


|
| Record name | NSC683548 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117470-90-3 |
Source


|
| Record name | NSC683548 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)
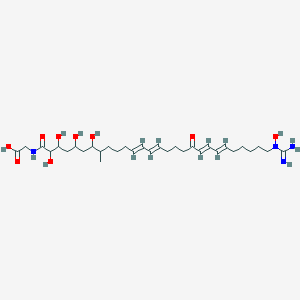
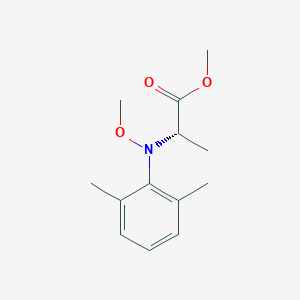
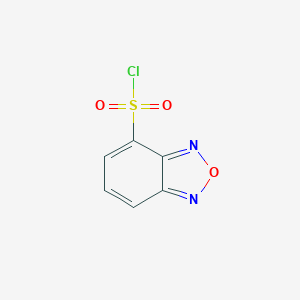
![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)


![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
